(4R)-4-Hydroxy-1-methyl-L-proline
Overview
Description
4-Hydroxyhygric acid is a naturally occurring compound isolated from the leaves of several species of the leguminous tropical tree Copuiferq. It is known for its role as an inhibitor of larval development in the seed-feeding bruchid beetle Callosobruchus maculatus and as a feeding deterrent for the leaf-feeding lepidopteran Spodoprera littoralis . The molecular formula of 4-Hydroxyhygric acid is C₆H₁₁NO₃, and it has a molecular weight of 145.16 g/mol .
Mechanism of Action
Target of Action
It’s known that proline analogs can interact with various proteins and enzymes, influencing their structure and function .
Mode of Action
It’s known that proline and its analogs can influence protein folding and stability . The 4-hydroxy group in this compound could potentially form hydrogen bonds with other molecules, influencing their behavior .
Biochemical Pathways
Proline and its analogs are known to play roles in various biochemical processes, including protein synthesis and structure, cellular signaling, and metabolic regulation .
Pharmacokinetics
The compound’s hydrophilic nature due to the presence of the hydroxy group might influence its absorption and distribution .
Result of Action
As a proline analog, it could potentially influence protein structure and function, cellular signaling, and metabolic regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyhygric acid can be achieved through various organic reactions. One common method involves the oxidation of hygric acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires an acidic medium and elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of 4-Hydroxyhygric acid often involves the extraction from natural sources, such as the leaves of Copuiferq species. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyhygric acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-Hydroxyhygric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its role as an inhibitor of larval development makes it valuable in studying insect physiology and pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory applications.
Industry: It is used in the formulation of pesticides and insect repellents due to its deterrent properties.
Comparison with Similar Compounds
Hygric acid: A precursor to 4-Hydroxyhygric acid, differing by the presence of a hydroxyl group.
4-Hydroxybenzoic acid: Similar in structure but with different biological activities.
4-Hydroxycinnamic acid: Shares the hydroxyl group but has a different carbon skeleton.
Uniqueness: 4-Hydroxyhygric acid is unique due to its specific inhibitory effects on insect larvae, which are not observed in its similar compounds. Its role as a natural insect deterrent makes it particularly valuable in agricultural and pest control applications .
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472043 | |
Record name | N-methyl-trans-4-hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4252-82-8 | |
Record name | 4-Hydroxy-N-methylproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4252-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-trans-4-hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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